molecular formula C12H28Cl2OSi2 B032465 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane CAS No. 69304-37-6

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

Cat. No. B032465
CAS RN: 69304-37-6
M. Wt: 315.42 g/mol
InChI Key: DDYAZDRFUVZBMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized through the reaction of ribonucleosides or sugar derivatives, resulting in products containing silyl-protected primary and secondary hydroxy functions. A notable method involves the acid-catalysed isomerization, which emphasizes the versatility of this compound in protecting hydroxy groups during synthetic procedures (Verdegaal et al., 1980). Additionally, a novel and efficient synthesis approach has been developed to create symmetrical derivatives of 1,3-dichloro-1,1,3,3-tetraorganyl- and 1,1,3,3-tetrachloro-1,3-diorganyldisiloxanes, showcasing the adaptability and utility of this compound in organosilicon chemistry (Basenko et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives synthesized from 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane exhibits intriguing characteristics, such as the formation of ladder and cage silsesquioxanes. This demonstrates the compound's role in the formation of complex silicon-based structures with potential applications in materials science (Unno et al., 2000).

Chemical Reactions and Properties

The compound's reactivity has been explored in various contexts, such as its use in the tandem synthesis of structurally novel compounds. It serves as a versatile protecting group, facilitating regioselective protection and enabling straightforward synthetic transformations in carbohydrate chemistry (Johnsson, 2012).

Safety And Hazards

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is classified as a combustible liquid . It causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

As a silylating reagent, 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane has potential applications in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It is also employed in the formation of ribavirin chemical delivery systems , indicating its potential use in drug delivery research.

properties

IUPAC Name

chloro-[chloro-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28Cl2OSi2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYAZDRFUVZBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(O[Si](C(C)C)(C(C)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219363
Record name 1,3-Dichlorotetraisopropyldisiloxane
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Molecular Weight

315.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Aldrich MSDS]
Record name 1,3-Dichlorotetraisopropyldisiloxane
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Product Name

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

CAS RN

69304-37-6
Record name 1,3-Dichlorotetraisopropyldisiloxane
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Record name 1,3-Dichlorotetraisopropyldisiloxane
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Record name 1,3-Dichlor-1,1,3,3-tetraisopropyldisiloxan
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